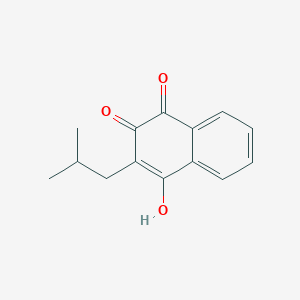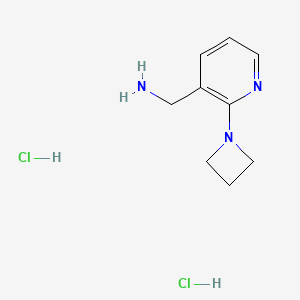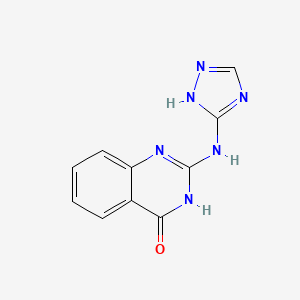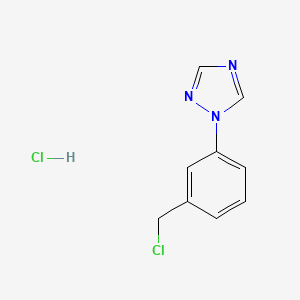
Ethyl 2-(o-tolyl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is a heterocyclic organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and high conversion rates.
Industrial Production Methods: These techniques offer improved safety profiles and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions on the aromatic ring.
Major Products Formed:
Oxidation: The major product formed is the oxazole derivative.
Substitution: Halogenated derivatives of the compound are commonly formed.
Scientific Research Applications
2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify its structure and activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Oxazole-4-carboxylic acid ethyl ester: This compound shares a similar structure but lacks the tolyl group.
2-Aminooxazole-4-carboxylic acid ethyl ester: This derivative contains an amino group instead of the tolyl group.
Uniqueness: 2-O-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
InChI Key |
JRPHMKVRFMPJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)

![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)








![1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-](/img/structure/B11877757.png)

